4-Amino-5-bromo-2-chloropyridine
Overview
Description
4-Amino-5-bromo-2-chloropyridine is a solid compound, often existing in the form of white crystals . It is a chloroaminoheterocyclic compound . It is widely used as an intermediate compound in the fields of pesticides, dyes, and medicine . It serves as an important intermediate in the synthesis of insecticides, fungicides, and herbicides among other agricultural chemicals . Additionally, it is used in the synthesis of dyes and organic synthesis in the pharmaceutical field .
Synthesis Analysis
The synthesis of 4-Amino-5-bromo-2-chloropyridine involves several steps. The pyridine ring position is activated, and a nucleophilic substitution reaction readily occurs . 2-chloro-4-isonicotinamide is formed by the action of phosphorus pentachloride, and finally, 4-Amino-2-chloropyridine is formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .Molecular Structure Analysis
The molecular formula of 4-Amino-5-bromo-2-chloropyridine is C5H4BrClN2 . The molecular weight is 207.45 g/mol . The InChI string is InChI=1S/C5H4BrClN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) .Chemical Reactions Analysis
4-Amino-5-bromo-2-chloropyridine readily undergoes Suzuki-Miyaura coupling with phenylboronic acid .Physical And Chemical Properties Analysis
4-Amino-5-bromo-2-chloropyridine has a high boiling point of 153°C, indicating its stability under high temperatures . This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .Scientific Research Applications
It’s worth noting that “4-Amino-5-bromo-2-chloropyridine” is a research-grade chemical , which means it’s primarily used in laboratory settings for experimental purposes. The compound has a molecular formula of C5H4BrClN2 and a melting point range of 122.0-134.0°C . It’s typically sold in a powder form .
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Pharmaceutical Industry
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Agrochemical Industry
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Dye Industry
Safety And Hazards
4-Amino-5-bromo-2-chloropyridine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .
properties
IUPAC Name |
5-bromo-2-chloropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZWZNBANVSZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653228 | |
Record name | 5-Bromo-2-chloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromo-2-chloropyridine | |
CAS RN |
857730-21-3 | |
Record name | 5-Bromo-2-chloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-5-bromo-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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